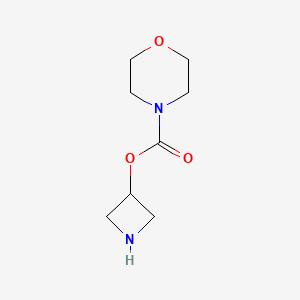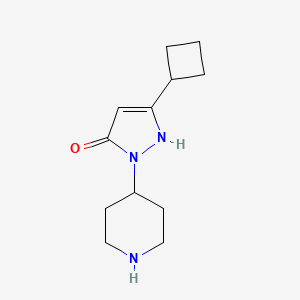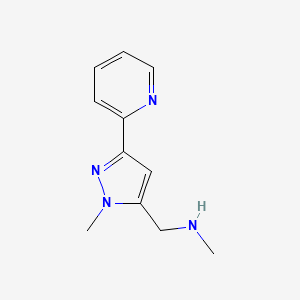
Azetidin-3-yl morpholine-4-carboxylate
Descripción general
Descripción
Azetidin-3-yl morpholine-4-carboxylate is a chemical compound with the molecular formula C8H14N2O3. It is also known as 4-(3-azetidinyl)morpholine . The compound is colorless to yellow sticky oil to semi-solid in its physical form .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of this compound is 186.21 g/mol. The InChI code for the compound is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .Chemical Reactions Analysis
The Ugi-adducts were synthesized through a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides. The proposed spirocyclization mechanism depends on two sequential cyclizations of the Ugi-adduct, under basic conditions .Physical and Chemical Properties Analysis
This compound is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 186.21 g/mol and its InChI code is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .Aplicaciones Científicas De Investigación
Advanced Building Blocks for Drug Discovery
Azetidin-3-yl morpholine-4-carboxylate derivatives are recognized for their structural uniqueness and have been studied as advanced building blocks in drug discovery. For instance, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine demonstrated their larger size and increased conformational flexibility compared to parent heterocycles. These characteristics affirm their potential utility as building blocks for lead optimization in drug development programs (Feskov et al., 2019).
Antibacterial and Antitubercular Activities
This compound derivatives have been synthesized and evaluated for their biological activities, particularly in combating bacterial infections and tuberculosis. For example, certain pyrimidine-azetidinone analogues exhibited promising antibacterial and antitubercular activities, providing insights for designing active compounds against these diseases (Chandrashekaraiah et al., 2014).
Synthesis of Bicyclic Azetidin-2-ones
The asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones has been developed, serving as valuable precursors for the synthesis of enantiomerically enriched bicyclic azetidin-2-ones. These include derivatives such as piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives, highlighting the versatility of this compound in synthesizing complex molecular structures (Van Brabandt et al., 2006).
Antimicrobial Activity
Various derivatives of this compound have shown significant antimicrobial activity. The synthesis of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives, for instance, revealed their effectiveness in inhibiting the growth of both bacterial and fungal organisms, indicating their potential as antimicrobial agents (Nayak et al., 2016).
Propiedades
IUPAC Name |
azetidin-3-yl morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-8(13-7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKQMKGNVOKTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)








![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)

